![molecular formula C10H11N3O2 B2837185 3-异丙基-[1,2,4]三唑并[4,3-a]吡啶-7-甲酸 CAS No. 1824058-20-9](/img/structure/B2837185.png)

3-异丙基-[1,2,4]三唑并[4,3-a]吡啶-7-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

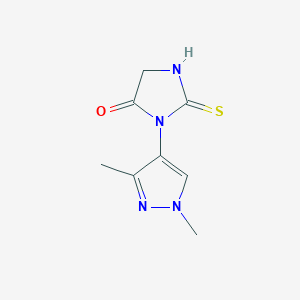

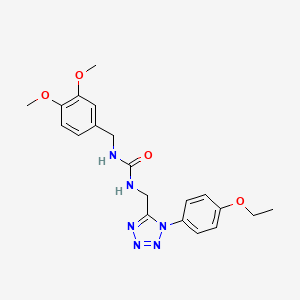

“3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is a unique heterocyclic compound . It is a pale yellow solid with a yield of 92% . It is part of a class of compounds known as 1,2,4-triazoles, which are present in an array of pharmaceuticals and biologically important compounds .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . The yield of the synthesis process is 92%, indicating a high efficiency . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of “3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is complex, with various chemical shifts observed in its NMR spectrum . The compound has a linear formula of C10H15O2N3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” are complex and involve multiple steps . The reactions result in a compound with unique properties, making it a subject of interest in various fields .Physical And Chemical Properties Analysis

“3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is a pale yellow solid with a melting point of 188–189 °C . Its IR spectrum shows various peaks, indicating the presence of different functional groups .科学研究应用

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives, which share a similar structure with the compound , have been synthesized and evaluated for their antibacterial activity . Some of these derivatives showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antifungal Activity

Triazolo[4,3-a]pyrazine derivatives also have a wide range of biological activities, including antifungal properties . This makes them important in drug discovery programs .

Antidiabetic Activity

Triazolo[4,3-a]pyrazine derivatives have been found to have antidiabetic properties . For example, 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

Anti-platelet Aggregation

These derivatives also have anti-platelet aggregation properties , which can be beneficial in preventing blood clots.

Antimalarial Activity

Triazolo[4,3-a]pyrazine derivatives have been found to have antimalarial properties , making them potential candidates for the development of new antimalarial drugs.

Antitubercular Activity

These compounds also have antitubercular properties , which could be useful in the development of new treatments for tuberculosis.

Anticonvulsant Properties

Triazolo[4,3-a]pyrazine derivatives have been found to have anticonvulsant properties , which could be beneficial in the treatment of conditions such as epilepsy.

Energetic Materials

Compounds with a fused-triazole structure, similar to the one in “3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid”, have been found to have good thermal stabilities and comparable detonation properties, highlighting their application potential as energetic materials .

未来方向

The future directions for research on “3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” could involve further exploration of its synthesis methods, its potential biological activities, and its applications in various fields . The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .

作用机制

Target of Action

Similar triazolo-pyrazine derivatives have shown antibacterial activities against both gram-positiveStaphylococcus aureus and Gram-negative Escherichia coli strains .

Mode of Action

Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Biochemical Pathways

It’s worth noting that similar triazolo-pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity .

Result of Action

Similar triazolo-pyrazine derivatives have shown moderate to good antibacterial activities .

属性

IUPAC Name |

3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6(2)9-12-11-8-5-7(10(14)15)3-4-13(8)9/h3-6H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEPUEZJZVBCEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2837105.png)

![[5-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2837110.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2837117.png)

![N-(2,3-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837118.png)

![2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2837119.png)

![Methyl 4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2837122.png)